Cymserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

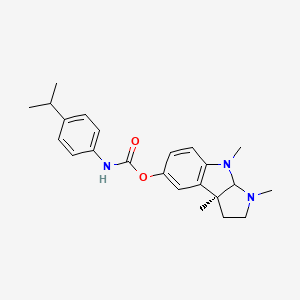

Cymserine, also known as this compound, is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Mechanism of BuChE Inhibition

Cymserine analogs function as pseudo-irreversible inhibitors via a two-step mechanism:

-

Carbamoylation : The carbamate carbonyl group reacts with the nucleophilic serine residue (Ser198) in BuChE’s active site, forming a covalent bond.

-

Decarbamylation : Slow regeneration of the active enzyme occurs through hydrolysis, restoring BuChE activity over time .

Kinetic Parameters :

-

Inhibition Constant (Kᵢ) : 25.0 ± 2.2 nM (tetrahydrofurobenzofuran this compound, THFBFC) .

-

Mode of Inhibition : Competitive, with binding affinity influenced by substrate concentration .

| Parameter | Value (0.6 mM BuSCh) | Value (0.1 mM BuSCh) |

|---|---|---|

| Kₜ₅₀ (nM) | 60.53 | 13.28 |

| Pₚ꜀ (nM) | 2,782 | 21.37 |

| Rᵢ (nM/min) | 0.76 ± 0.3 | 0.41 ± 0.031 |

| Source: Kinetic studies of THFBFC . |

Synthetic Routes and Derivatives

This compound derivatives are synthesized via nucleophilic substitution and sulfonylation. Key steps include:

-

Sulfonamide Formation : Amines (e.g., 10 , 11 , 12 ) react with naphthalene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) .

-

Reduction : Nitro groups are reduced using NaBH₄ and NiCl₂·6H₂O in THF/MeOH to yield amino derivatives .

Representative Synthesis of Compound 2 :

text1. Dissolve amine **10** in DCM. 2. Add Et₃N, then naphthalene-2-sulfonyl chloride. 3. Stir for 24h, wash with NaHCO₃, and purify via column chromatography (90% yield)[2].

Select IC₅₀ Values of Derivatives :

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| 2 | -(CH₂)₂-OMe | 3.7 |

| 5 | -(CH₂)₃-OMe | 1.58 |

| 8 | -Me | 6.61 |

| Data from sulfonamide analogs . |

Structural and Kinetic Insights

-

Binding Interactions :

-

Time-Dependent Inhibition :

Cross-Reactivity with 5-Lipoxygenase (5-LOX)

This compound analog FBC inhibits 5-LOX (involved in inflammation) via:

| 5-LOX Variant | Binding Free Energy (kcal/mol) | Kᵢ (μM) |

|---|---|---|

| Wild-type (3O8Y) | −8.54 | 0.545 |

| Cys562Ala mutant | −7.91 | 1.58 |

| Data from molecular docking studies . |

Computational and Experimental Validation

-

GOSA/Prism Analysis : Confirmed competitive inhibition by fitting kinetic data to velocity equations (SSE minimization) .

-

Molecular Dynamics : Revealed rigidity in BuChE’s active site, necessitating precise inhibitor design for optimal binding .

This compound’s reactivity profile underscores its potential as a therapeutic agent, with covalent enzyme modification and tunable derivatives enabling selective inhibition. Ongoing research focuses on optimizing decarbamylation rates and off-target specificity for clinical translation .

Propiedades

Fórmula molecular |

C23H29N3O2 |

|---|---|

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21?,23-/m0/s1 |

Clave InChI |

NKJRRVBTMYRXRB-YANBTOMASA-N |

SMILES isomérico |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4C)C)C |

SMILES canónico |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Sinónimos |

cymserine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.